2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound notable for its diverse structural features, including a triazole ring and a sulfanyl group. This compound is part of a broader class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry.
This compound falls under the category of triazole derivatives, which are known for their applications in pharmaceuticals due to their ability to interact with various biological targets. The specific structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, making it a valuable scaffold in drug development. The compound's IUPAC name is 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide, with the molecular formula and a molecular weight of .
The synthesis of 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide typically involves several key steps:
These methods highlight the multi-step nature of synthesizing this compound, requiring careful optimization of reaction conditions to maximize yield and minimize by-products .
The molecular structure of 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
| InChI | InChI=1S/C16H18N4O2S/c1-10-6-7-11(9-13(10)17)14(19)20(22)23/h6-9,22H,1-5H3,(H,19,20)/b17-14+ |
| InChI Key | ZGZVZBFXQZQWCR-UHFFFAOYSA-N |
This data provides insight into its chemical identity and potential reactivity based on its functional groups .
The chemical reactivity of 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide can be explored through various types of reactions:
The mechanism of action for 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide involves several potential pathways:
The physical properties of 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
The applications of 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide are diverse:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6